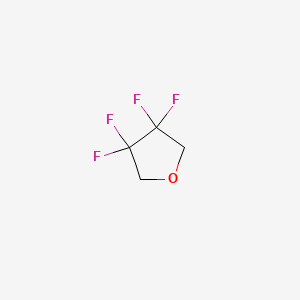

3,3,4,4-Tetrafluorooxolane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various fluorinated compounds has been explored in the provided studies. For instance, the preparation of all-syn-1,2,3,4-tetrafluorocyclohexane has been reported, which is an important structural isomer in the field of fluorinated cyclohexanes . Another study describes the synthesis of 1,2,3,4-tetrafluoropentacene from a soluble precursor, highlighting its stability in the solid state and its potential in organic field-effect transistor (OFET) devices . Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved through the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid, providing a versatile starting material for further functionalization .

Molecular Structure Analysis

X-ray structural studies have been pivotal in determining the conformation of synthesized fluorinated compounds. The all-syn-1,2,3,4-tetrafluorocyclohexane exhibits a conformation with two C-F bonds oriented 1,3-diaxial to each other . In the case of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, a distorted octahedral coordination of the central silicon atoms has been observed . Furthermore, the crystal molecular structure of the adduct of 2,2,2-trifluoro-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaphospholane with trimethylphosphine reveals a strong P→P coordinate bond .

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been studied, demonstrating the potential for various chemical transformations. For example, the reaction of a dioxaphospholane derivative with hexafluoroacetone leads to the formation of regioisomeric cage phosphoranes, which can undergo rearrangement and hydrolysis to yield different products . The tetrakis(trifluoromethanesulfonato)tetrasilanes have shown versatility in reactions with reagents such as methylmagnesium chloride, acetyl chloride, and 2-propanol, allowing for the synthesis of other functionalized tetrasilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. The (19)F-NMR of all-syn-1,2,3,4-tetrafluorocyclohexane reveals a through-space diaxial coupling constant, which is indicative of its conformation . The ambipolar charge transport characteristic of 1,2,3,4-tetrafluoropentacene is a significant property for its application in OFET devices . The tetrafluoroborate ion has been identified as a powerful promoter for the sol-gel synthesis of mesoporous silica, affecting the hydrolytic condensation of alkoxysilanes and resulting in thermally stable mesoporous materials .

Wissenschaftliche Forschungsanwendungen

1. Production of Benzophenonetetracarboxylic Dianhydride

- Methods of Application: The production process involves a multistep route: Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .

- Results or Outcomes: The process allows for the production of benzophenonetetracarboxylic dianhydride, which can be used to obtain polyimides. These polyimides have potential applications due to their high thermal stability, chemical resistance, strength, and Young’s modulus .

2. Preparation of Silica Aerogels with Polyimide Cross-Linking

- Application Summary: Polyimide cross-linked silica aerogels are prepared through sol–gel technology and supercritical CO2 fluid drying technology. These aerogels have potential applications in the fields of aerospace, building, and marine due to their low density, high porosity, high specific surface area, and extraordinarily low thermal conductivity .

- Methods of Application: Tetraethoxysilane (TEOS) is used as a silica source precursor, and 3-aminopropyltriethoxysilane (APTES) end-capped polyimide is used as a cross-linking agent. The acid produced during the imidization process catalyzes the hydrolysis reaction without additional catalyst. After a condensation reaction catalyzed by ammonium hydroxide solution, the polyimide cross-linked silica gels are obtained and then dried in supercritical CO2 .

- Results or Outcomes: The resulting polyimide cross-linked silica aerogels have low density (0.132~0.187 g/cm3), high specific surface area (623–741 m2/g), low thermal conductivity (0.0306~0.0347 W/m K at room temperature), relatively high compressive strength (1.03~3.82 MPa), and high thermal decomposition temperature (360°C) .

3. Organic Synthesis

- Application Summary: TFSA is a valuable reagent for organic synthesis due to its high reactivity and selectivity. It can be used to functionalize a wide range of organic compounds such as alcohols, amines, and thiols .

- Methods of Application: For example, TFSA can be used to convert primary alcohols to esters, secondary alcohols to ketones, and tertiary alcohols to alkenes. TFSA can also be used to introduce fluorine atoms into organic molecules to enhance their properties such as lipophilicity, stability, and bioactivity .

- Results or Outcomes: The use of TFSA in organic synthesis allows for the functionalization of a wide range of organic compounds, enhancing their properties and making them suitable for various applications .

4. Polymer Chemistry

- Application Summary: TFSA is used in polymer chemistry as a cross-linking agent and as a modifier for surface properties .

- Methods of Application: It can be used to cross-link polymers such as polyethylene, polypropylene, and polyvinyl chloride to improve their mechanical strength, thermal stability, and chemical resistance. TFSA can also be used to modify the surface properties of polymers to enhance their adhesion, wetting, and hydrophobicity .

- Results or Outcomes: The use of TFSA in polymer chemistry allows for the improvement of the properties of various polymers, making them more suitable for various applications .

5. Electrochemistry

- Application Summary: TFSA is an important electrolyte in electrochemical applications such as lithium-ion batteries and dye-sensitized solar cells .

- Methods of Application: It is used as a co-solvent with other electrolytes to improve the performance and stability of these devices. TFSA can also be used as a redox mediator to enhance the electrochemical activity of electrodes .

- Results or Outcomes: The use of TFSA in electrochemical applications allows for the improvement of the performance and stability of devices such as lithium-ion batteries and dye-sensitized solar cells .

6. Organic Synthesis

- Application Summary: TFSA is a valuable reagent for organic synthesis due to its high reactivity and selectivity. It can be used to functionalize a wide range of organic compounds such as alcohols, amines, and thiols .

- Methods of Application: For example, TFSA can be used to convert primary alcohols to esters, secondary alcohols to ketones, and tertiary alcohols to alkenes. TFSA can also be used to introduce fluorine atoms into organic molecules to enhance their properties such as lipophilicity, stability, and bioactivity .

- Results or Outcomes: The use of TFSA in organic synthesis allows for the functionalization of a wide range of organic compounds, enhancing their properties and making them suitable for various applications .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .

Eigenschaften

IUPAC Name |

3,3,4,4-tetrafluorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNRFVUUDZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382081 | |

| Record name | 3,3,4,4-tetrafluorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4-Tetrafluorooxolane | |

CAS RN |

374-33-4 | |

| Record name | 3,3,4,4-Tetrafluorotetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-tetrafluorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)